Pyroglutamyl-asparaginamide
Overview
Description
Pyroglutamyl-asparaginamide is a compound formed by the combination of pyroglutamic acid and asparagine. Asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyroglutamyl-asparaginamide can be synthesized from L-aspartic acid and 5-oxo-L-prolyl-, diethyl ester . The synthesis involves the formation of an amide bond between the carboxyl group of pyroglutamic acid and the amino group of asparagine. The reaction typically requires the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyroglutamyl-asparaginamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The amide bond in this compound can be targeted for substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pyroglutamyl-asparaginamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and function.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of pyroglutamyl-asparaginamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or participate in signaling pathways related to cell metabolism and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyroglutamic acid: A precursor to pyroglutamyl-asparaginamide, involved in similar biochemical pathways.
Asparagine: Another precursor, with roles in protein synthesis and metabolism.
Uniqueness
This compound is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it valuable for specific applications where these combined properties are advantageous.
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(14)3-5(8(11)16)13-9(17)4-1-2-7(15)12-4/h4-5H,1-3H2,(H2,10,14)(H2,11,16)(H,12,15)(H,13,17)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBHKWYBOQECB-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145784 | |
Record name | Pyroglutamyl-asparaginamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103322-29-8 | |
Record name | Pyroglutamyl-asparaginamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103322298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroglutamyl-asparaginamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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